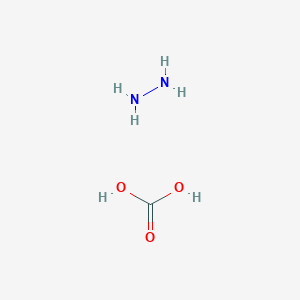

Hydrazine Carbonate

Description

Properties

IUPAC Name |

carbonic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYMQUSHTAONGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563096 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112077-84-6 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Versatile Reagent: A Technical History of Hydrazine Carbonate Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the historical development and modern synthesis of hydrazine carbonate, a compound of increasing interest in chemical synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the evolution of synthetic methodologies, presents quantitative data for key processes, and offers detailed experimental protocols.

A Historical Prelude: The Synthesis of Hydrazine

The history of this compound is intrinsically linked to the discovery and production of its parent compound, hydrazine (N₂H₄). The journey began in the late 19th century with the pioneering work of German chemists.

1.1 Early Discoveries

The name "hydrazine" was first coined by Emil Fischer in 1875 during his work with organic derivatives.[1] However, the isolation of hydrazine itself proved to be a significant challenge. In 1887, Theodor Curtius was the first to synthesize hydrazine sulfate by treating organic diazides with dilute sulfuric acid.[2] Despite his efforts, pure anhydrous hydrazine was not prepared until 1895 by the Dutch chemist Lobry de Bruyn.[1]

1.2 The Dawn of Industrial Production: The Raschig Process

The first commercially viable method for hydrazine synthesis was developed in 1907 by German chemist Friedrich Raschig.[1] The Raschig process involves the oxidation of ammonia with sodium hypochlorite to form chloramine, which then reacts with excess ammonia to produce hydrazine.[3] This process laid the foundation for large-scale hydrazine production, which was crucial for its use as a rocket propellant during World War II.[2]

1.3 Evolution of Hydrazine Synthesis

Over the 20th century, several other industrial processes for hydrazine synthesis were developed to improve yield, reduce costs, and minimize hazardous byproducts. These include:

-

The Urea Process: This method utilizes the reaction of urea with sodium hypochlorite and sodium hydroxide to produce hydrazine, sodium chloride, and sodium carbonate.[3]

-

The Bayer Process: A variation of the Raschig process, this method involves the oxidation of ammonia in the presence of a ketone, like acetone, to form an azine intermediate, which is then hydrolyzed to hydrazine.

-

The Peroxide (Ketazine) Process: This process uses hydrogen peroxide to oxidize ammonia in the presence of a ketone, offering a more environmentally friendly alternative as it avoids the production of sodium chloride as a byproduct.[4]

The Emergence of this compound: Synthesis from Hydrazine and Carbon Dioxide

This compound, more accurately described by its zwitterionic structure as hydrazinium carboxylate (H₃N⁺NHCO₂⁻), is formed through the reaction of hydrazine with carbon dioxide.[5] While the reaction itself is straightforward, the isolation and characterization of the stable 1:1 adduct is a more recent development.

Historically, the presence of carbon dioxide in hydrazine was often considered an impurity, leading to the formation of carbazic acid and its derivatives, which could cause corrosion in stainless steel systems.[6] However, in recent years, the controlled reaction of hydrazine with CO₂ has been explored as a method for carbon capture and for creating a stable, solid form of hydrazine that is safer to handle than its liquid hydrate counterpart.[5][7]

2.1 Modern Synthetic Approaches

Modern methods for synthesizing hydrazinium carboxylate focus on the direct reaction of hydrazine (often as hydrazine hydrate) with carbon dioxide under controlled conditions.

High-Pressure CO₂ Reaction

One of the most effective methods involves reacting liquid hydrazine hydrate with high-pressure carbon dioxide. This process facilitates the quantitative formation of crystalline hydrazinium carboxylate. The high pressure ensures the reaction goes to completion and allows for the separation of a pure product.[5]

Supercritical CO₂ Reaction

Another advanced method utilizes supercritical CO₂ to react with aqueous hydrazine. This technique also yields a crystalline, zwitterionic solid of hydrazinium carboxylate, which has been structurally characterized using single-crystal X-ray diffraction.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for key hydrazine and hydrazinium carboxylate synthesis methods.

Table 1: Industrial Hydrazine Synthesis Processes

| Process | Oxidizing Agent | Key Reactants | Typical Yield | Byproducts |

| Raschig Process | Sodium Hypochlorite | Ammonia, Sodium Hydroxide | 60-70% | Sodium Chloride, Water |

| Urea Process | Sodium Hypochlorite | Urea, Sodium Hydroxide | 60-70% | Sodium Chloride, Sodium Carbonate, Water |

| Bayer Process | Sodium Hypochlorite | Ammonia, Ketone | 80-90% | Sodium Chloride, Water |

| Peroxide Process | Hydrogen Peroxide | Ammonia, Ketone | >90% | Water |

Table 2: Synthesis of Hydrazinium Carboxylate

| Method | Reactants | Reaction Conditions | Yield | Product Form |

| High-Pressure CO₂ | Hydrazine Hydrate, Carbon Dioxide | 7.4 MPa, 50 °C | 98% or higher | Crystalline Solid |

| Supercritical CO₂ | Aqueous Hydrazine, Supercritical CO₂ | Not specified | Not specified | Crystalline Powder |

Experimental Protocols

4.1 Synthesis of Hydrazine via the Urea Process (Illustrative)

Materials:

-

Urea

-

Sodium Hypochlorite Solution (Bleach)

-

Sodium Hydroxide

-

Distilled Water

-

Ice Bath

-

Heating Mantle

-

Reaction Flask with Stirrer

Procedure:

-

Prepare a chilled solution of sodium hypochlorite in an ice bath.

-

In a separate beaker, dissolve urea and sodium hydroxide in a minimal amount of cold distilled water.

-

Slowly add the urea-sodium hydroxide solution to the chilled sodium hypochlorite solution with constant stirring, maintaining a low temperature.

-

After the addition is complete, slowly heat the reaction mixture to approximately 100°C.

-

Maintain the temperature until the reaction is complete, as indicated by the cessation of gas evolution.

-

Cool the resulting solution, which contains hydrazine, sodium chloride, and sodium carbonate.

-

The hydrazine can be further purified and concentrated by distillation.

4.2 Synthesis of Hydrazinium Carboxylate via High-Pressure CO₂

Materials:

-

Hydrazine Hydrate (e.g., ~64% solution)

-

High-Pressure Carbon Dioxide Source

-

High-Pressure Reactor

-

Methanol (for washing)

-

Vacuum Drying Apparatus

Procedure:

-

Place a known amount of hydrazine hydrate solution into the high-pressure reactor.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 7.4 MPa).

-

Heat the reactor to the specified temperature (e.g., 50 °C) and maintain these conditions with stirring for a set duration.

-

After the reaction is complete, cool the reactor and slowly vent the excess carbon dioxide.

-

Collect the resulting solid product.

-

Wash the solid with methanol multiple times to remove any unreacted starting material and water.

-

Dry the crystalline hydrazinium carboxylate under vacuum.[5]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and experimental workflows discussed.

Caption: Evolution of Hydrazine and this compound Synthesis.

Caption: Synthesis of Hydrazinium Carboxylate.

Caption: Experimental Workflow for High-Pressure Synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 3. WO2013137494A1 - Reaction product of hydrazine derivatives and carbon dioxide - Google Patents [patents.google.com]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. US9469603B2 - Reaction product of hydrazine derivatives and carbon dioxide - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

Early Studies on the Reactivity of Hydrazine Carbonate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between hydrazine and carbon dioxide, leading to the in-situ formation of what is colloquially known as hydrazine carbonate, represents a foundational area of nitrogen chemistry. Early investigations, primarily from the late 19th and early 20th centuries, laid the groundwork for understanding the nature of this product, more accurately identified as hydrazinium carbazate or carbazic acid (NH₂NHCOOH). This technical guide provides an in-depth review of these seminal studies, focusing on the synthesis, properties, and reactivity of this compound. We present a compilation of available quantitative data, detailed experimental protocols from historical literature, and visualizations of the core chemical processes to offer a comprehensive resource for researchers in chemistry and drug development.

Core Concepts: The Formation of Hydrazinium Carbazate

The reaction of hydrazine with carbon dioxide is a reversible acid-base reaction. The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. This initially forms a zwitterionic intermediate, which can then be protonated by another molecule of hydrazine to form hydrazinium carbazate.

The overall reaction can be represented as:

2 N₂H₄ + CO₂ ⇌ [NH₂NH₃]⁺[NH₂NHCOO]⁻

This product, a salt, is a white, crystalline solid. Early studies focused on its isolation, characterization, and subsequent reactivity.

Caption: Formation of Hydrazinium Carbazate.

Early Experimental Protocols and Quantitative Data

Detailed experimental procedures from the early 20th century are often less explicit than modern reports. However, by examining the works of pioneering chemists, we can reconstruct the methodologies used to study this compound.

Preparation of Hydrazinium Carbazate

One of the earliest detailed descriptions of the preparation of "carbazic acid" and its salts can be attributed to the work of Stollé and his contemporaries in the 1920s.

Experimental Protocol: Synthesis of Hydrazinium Carbazate (adapted from early 20th-century literature)

-

Reaction Setup: A solution of hydrazine hydrate in a suitable solvent (e.g., ethanol) is placed in a reaction vessel equipped with a gas inlet tube.

-

Introduction of Carbon Dioxide: A stream of dry carbon dioxide gas is passed through the hydrazine hydrate solution.

-

Precipitation: As the carbon dioxide is absorbed, a white crystalline precipitate of hydrazinium carbazate forms. The reaction is typically exothermic.

-

Isolation: The precipitate is isolated by filtration.

-

Purification: The collected solid is washed with a cold solvent, such as ethanol or ether, to remove any unreacted hydrazine hydrate. The product is then dried in a desiccator.

Quantitative Data from Early Studies

Early quantitative data primarily focused on the stoichiometry of the reaction and the physical properties of the resulting salt.

| Property | Reported Value (Early 20th Century) | Notes |

| Stoichiometry | ||

| Molar Ratio (N₂H₄:CO₂) | 2:1 | Confirmed by elemental analysis and titration. |

| Physical Properties | ||

| Appearance | White, crystalline solid | Consistently reported in early literature. |

| Melting Point | Decomposes upon heating | Early reports noted decomposition rather than a sharp melting point. |

| Solubility | ||

| In Water | Soluble | The salt readily dissolves in water. |

| In Ethanol | Sparingly soluble | Used for washing the precipitate during synthesis. |

| In Ether | Insoluble | Also used as a washing solvent. |

Reactivity of Hydrazinium Carbazate

Early investigations into the reactivity of hydrazinium carbazate revealed its utility as a precursor for various organic compounds, particularly in the formation of hydrazones and semicarbazides. The compound acts as a convenient solid source of hydrazine.

Reaction with Aldehydes and Ketones to Form Hydrazones

Hydrazinium carbazate, in solution, is in equilibrium with free hydrazine. This free hydrazine can then react with aldehydes and ketones in a classic condensation reaction to form hydrazones, with the elimination of water and carbon dioxide.

Caption: Hydrazone formation from hydrazinium carbazate.

Experimental Protocol: Hydrazone Synthesis (adapted from early 20th-century literature)

-

Reactant Mixture: Hydrazinium carbazate is dissolved in a suitable solvent, often with gentle warming to facilitate the release of free hydrazine.

-

Addition of Carbonyl Compound: The aldehyde or ketone is added to the solution of hydrazinium carbazate.

-

Reaction: The mixture is heated under reflux for a specified period to drive the condensation reaction to completion.

-

Isolation and Purification: Upon cooling, the hydrazone product often crystallizes out of the solution and can be isolated by filtration and recrystallized from an appropriate solvent.

Thermal Decomposition

Early studies noted that upon heating, hydrazinium carbazate does not melt but decomposes. The decomposition products were identified as hydrazine, carbon dioxide, and ammonia. The exact stoichiometry and mechanism of decomposition were subjects of later, more detailed investigations.

Caption: Thermal decomposition of hydrazinium carbazate.

Conclusion

The early studies on the reactivity of the product of hydrazine and carbon dioxide, namely hydrazinium carbazate, provided the fundamental understanding of its nature as a salt and a convenient solid source of hydrazine. While the experimental protocols and quantitative data from this era may lack the precision of modern analytical techniques, they were instrumental in establishing the core reactivity patterns, such as the formation of hydrazones and its behavior upon heating. This historical perspective is valuable for contemporary researchers, offering insights into the foundational principles of hydrazine chemistry and its derivatives, which continue to be relevant in organic synthesis and the development of new chemical entities.

A Technical Guide to the Laboratory Synthesis of Hydrazine Carbonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of hydrazine carbonate for laboratory applications. It addresses the common ambiguity of the term "this compound" by detailing the synthesis of both true hydrazinium carboxylate and the closely related carbohydrazide. This guide includes detailed experimental protocols, quantitative data for process optimization, and visual representations of reaction pathways and workflows to ensure clarity and reproducibility in a research setting.

Introduction: Clarifying "this compound"

In chemical literature and laboratory practice, the term "this compound" can be ambiguous. It is crucial to distinguish between two primary compounds:

-

Hydrazinium Carboxylate (H

3N^+^NHCO2^-^) : This is the true 1:1 adduct of hydrazine and carbon dioxide, forming a zwitterionic salt. Its synthesis involves the direct reaction of hydrazine with carbon dioxide, often under pressure. -

Carbohydrazide (CH

6N4O) : Also known as 1,3-diaminourea, this stable, white crystalline solid is often referred to as this compound in commercial contexts. It is synthesized from hydrazine and a carbonate ester or urea.

This guide will provide detailed synthesis methodologies for both compounds, enabling researchers to select and prepare the specific reagent required for their application.

Synthesis of Hydrazinium Carboxylate

The most direct method for synthesizing hydrazinium carboxylate is the reaction of hydrazine with carbon dioxide. This process typically requires elevated pressure to facilitate the reaction between the gaseous CO2 and the liquid hydrazine hydrate.

Reaction Pathway

The synthesis of hydrazinium carboxylate proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbon atom of carbon dioxide, followed by proton transfer to form the zwitterionic salt.

Caption: Reaction pathway for the formation of hydrazinium carboxylate.

Experimental Protocol: High-Pressure CO2 Reaction

This protocol is based on the method of reacting hydrazine hydrate with carbon dioxide under pressure.

Materials:

-

Hydrazine hydrate (36 wt% solution in water)

-

Dry ice (solid carbon dioxide)

-

High-pressure reactor equipped with a stirrer, pressure gauge, and temperature controller

-

Methanol for washing

-

Vacuum drying oven

Procedure:

-

Place 3 g of hydrazine hydrate solution into the high-pressure reactor.

-

Add approximately 15 g of crushed dry ice to the reactor.

-

Seal the reactor and place it in a heating mantle or oil bath pre-set to 100°C.

-

The pressure inside the reactor will rise to approximately 10-12 MPa.

-

Maintain the reaction at 100°C with stirring for 2 hours.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO

2pressure in a fume hood. -

The resulting solid product is washed five times with 20 mL portions of methanol.

-

Dry the crystalline product in a vacuum oven to obtain pure hydrazinium carboxylate.

Quantitative Data

The following table summarizes the quantitative data for the high-pressure synthesis of hydrazinium carboxylate.

| Parameter | Value | Reference |

| Yield | ≥ 98% | [1] |

| Reaction Temperature | 100°C | [1] |

| Reaction Pressure | 10-12 MPa | [1] |

| Reaction Time | 2 hours | [1] |

Synthesis of Carbohydrazide

Carbohydrazide is a stable and versatile derivative of hydrazine. Common laboratory syntheses involve the reaction of hydrazine hydrate with dialkyl carbonates or urea.

Reaction Pathway from Dialkyl Carbonate

The synthesis from a dialkyl carbonate, such as diethyl carbonate, is a two-step process. The first step is the formation of a carbazate intermediate, followed by reaction with another molecule of hydrazine to yield carbohydrazide.

Caption: Two-step synthesis of carbohydrazide from a dialkyl carbonate.

Experimental Protocols

This protocol describes a one-pot synthesis of carbohydrazide from diethyl carbonate and hydrazine hydrate.[2]

Materials:

-

Diethyl carbonate

-

85% Hydrazine hydrate

-

Round-bottomed flask with thermometer

-

Fractionating column with Raschig rings

-

Distillation apparatus

-

95% Ethanol

-

Ether

Procedure:

-

In a 1-liter round-bottomed flask, combine 354 g (3.0 mols) of diethyl carbonate and 388 g (6.6 mols) of 85% hydrazine hydrate.

-

Shake the flask until a single phase is formed; the temperature will rise to about 55°C.[2]

-

Attach a fractionating column and distillation apparatus to the flask.

-

Heat the mixture to distill the ethanol and water co-products. The vapor temperature should be maintained at 80-85°C, with the pot temperature rising from 96°C to 119°C over 4 hours.[2]

-

Collect 325-350 mL of distillate.

-

Cool the reaction mixture to 20°C and let it stand for at least 1 hour to allow carbohydrazide to crystallize.

-

Filter the crude product and dry it by suction.

-

For purification, dissolve the crude product in 110 mL of hot water, filter if necessary, and precipitate the pure carbohydrazide by adding approximately 500 mL of 95% ethanol.

-

Allow the mixture to stand for at least 1 hour at 20°C, then filter the precipitate and wash with ether.

This method involves a two-stage reaction with the removal of the methanol co-product.[3]

Materials:

-

Dimethyl carbonate

-

Hydrazine hydrate (64% solution)

-

Reaction vessel with stirrer and distillation setup

-

Methyl alcohol for rinsing

-

Vacuum drying oven

Procedure:

Stage 1:

-

Charge the reaction vessel with dimethyl carbonate and a portion of the hydrazine hydrate.

-

Heat the mixture to distill off the methanol formed. The pot temperature should rise from 60°C to 73°C over 6.5 hours under vacuum. This leaves a residue of substantially methyl carbazate.[3]

Stage 2:

-

Add the remaining hydrazine hydrate to the methyl carbazate intermediate.

-

Maintain the reaction at 70°C for 4 hours.

-

Cool the reaction mixture to 5°C to crystallize the carbohydrazide.

-

Filter the crystals, rinse with methyl alcohol, and dry under vacuum at 80°C.

Quantitative Data for Carbohydrazide Synthesis

The following table summarizes and compares quantitative data from various laboratory-scale synthesis methods for carbohydrazide.

| Starting Material | Method | Reaction Temperature (°C) | Reaction Time (hours) | Crude Yield (%) | Overall Yield (%) | Purity (%) | Reference |

| Diethyl Carbonate | One-pot distillation | 96-119 | 4 | 60 | 49 (after recrystallization) | - | [2] |

| Diethyl Carbonate | Two-stage | 64-77 | 8 | - | 43.4 | 95.0 ± 2 | [3][4] |

| Dimethyl Carbonate | Two-stage | 70 | 4 | - | 75 | 99.8 ± 2 | [3][5] |

| Urea | Reflux | Reflux | 40 | - | ≥ 65.7 | - | [6] |

Safety Considerations and Experimental Workflow

Hydrazine and its derivatives are hazardous materials and must be handled with appropriate safety precautions.[7] This section outlines a general workflow for the safe synthesis of this compound in a laboratory setting.

General Safety Precautions

-

Engineering Controls: All manipulations involving hydrazine hydrate should be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For operations with a high risk of splashing, a face shield is recommended.

-

Spill and Waste Management: Have a spill kit readily available. Hydrazine waste should be collected in a designated, sealed container and disposed of according to institutional and regulatory guidelines.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, emphasizing safety and procedural steps.

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

This technical guide provides comprehensive, actionable information for the laboratory synthesis of hydrazinium carboxylate and carbohydrazide, collectively referred to as this compound. By presenting detailed experimental protocols, comparative quantitative data, and clear visual diagrams, this whitepaper aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and efficient preparation of these important chemical reagents. The distinction between the two forms of "this compound" is critical for reproducible and accurate research outcomes. Adherence to the outlined safety protocols is paramount when working with hydrazine-containing compounds.

References

- 1. US9469603B2 - Reaction product of hydrazine derivatives and carbon dioxide - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]

- 4. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]

- 5. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 6. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]

- 7. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydrazine Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of hydrazine carbonate, a compound of interest in various chemical and pharmaceutical applications. This document details the structural understanding of this compound and presents available spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Mass Spectrometry (MS) analyses. Experimental protocols and data interpretation are discussed to provide a practical resource for researchers.

Introduction: Unveiling the True Structure of this compound

Recent studies have elucidated that the 1:1 adduct of hydrazine and carbon dioxide exists as a stable, zwitterionic solid with the structure of hydrazinium carboxylate (H₃N⁺NHCO₂⁻) . This discovery, confirmed by single crystal X-ray diffraction, is crucial for the accurate interpretation of its spectroscopic data[1][2][3][4]. This guide will, therefore, refer to the compound by its structurally accurate name, hydrazinium carboxylate.

Molecular Structure of Hydrazinium Carboxylate

Caption: Molecular structure of hydrazinium carboxylate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of hydrazinium carboxylate is characterized by absorption bands corresponding to the vibrational modes of the hydrazinium cation and the carboxylate anion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A general protocol for obtaining an ATR-FTIR spectrum of a solid sample like hydrazinium carboxylate is as follows:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal without any sample.

-

Sample Application: Place a small amount of the solid hydrazinium carboxylate powder onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Sample Spectrum Acquisition: Collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Quantitative Data: Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Specific data not available in search results | N-H stretching (NH₃⁺ and NH₂) | [5][6][7] |

| Specific data not available in search results | C=O stretching (carboxylate) | [8] |

| Specific data not available in search results | N-N stretching | [8] |

| Specific data not available in search results | N-H bending | [5][6] |

| 963–951 | N-N stretching of N₂H₅⁺ | [8] |

| 1047–1026 | N-N stretching of N₂H₆²⁺ (for comparison) | [8] |

Note: A patent mentions an IR spectrum is available but does not provide the specific peak positions[9]. The table includes typical ranges for related compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. The Raman spectrum of hydrazinium carboxylate would be expected to show characteristic scattering peaks for both the hydrazinium cation and the carboxylate anion.

Experimental Protocol: FT-Raman Spectroscopy

A general protocol for obtaining a Raman spectrum of a solid sample is as follows:

-

Sample Preparation: A small amount of the crystalline hydrazinium carboxylate is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer, often equipped with a laser excitation source (e.g., 1064 nm Nd:YAG laser), is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed to remove background fluorescence and cosmic rays, and the peak positions and intensities are determined.

Caption: Experimental workflow for Raman spectroscopy.

Quantitative Data: Raman Shifts

While a specific Raman spectrum for hydrazinium carboxylate was not found in the search results, data from related hydrazinium salts can provide an estimation of the expected peak positions for the hydrazinium cation.

| Wavenumber (cm⁻¹) | Assignment (in Hydrazinium Azide) | Reference |

| 3259 | ν(NH₂) | [5] |

| 1347 | Symmetric N₃⁻ stretch (anion-specific) | [5] |

| 1144 | (vw) | [5] |

| 983 | (w) | [5] |

| 229 | (w) | [5] |

| 194 | (m) | [5] |

| 106 | (s) | [5] |

Note: The Raman spectrum of hydrazinium carboxylate would show peaks for the carboxylate group, which are not listed here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For hydrazinium carboxylate, ¹H and ¹³C NMR are particularly informative.

Experimental Protocol: Solid-State NMR Spectroscopy

-

Sample Preparation: The crystalline hydrazinium carboxylate is packed into a solid-state NMR rotor.

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

Data Acquisition:

-

For ¹³C NMR, a cross-polarization (CP/MAS) experiment is typically performed to enhance the signal of the low-abundance ¹³C nuclei.

-

For ¹H NMR, a high spinning speed is used to average out anisotropic interactions and obtain higher resolution spectra.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra.

Caption: Experimental workflow for solid-state NMR spectroscopy.

Quantitative Data: NMR Chemical Shifts

A patent for the synthesis of hydrazinium carboxylate provides the following solid-state NMR data[9].

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 6.3–10.3 | N-H protons | [10] |

| ¹³C | Specific value not provided, but typically 167-173 for similar compounds | Carboxylate carbon | [10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. The analysis of zwitterionic compounds like hydrazinium carboxylate by mass spectrometry can be challenging due to their low volatility and potential for fragmentation upon ionization.

Experimental Considerations

Direct analysis of hydrazinium carboxylate by techniques like electron ionization (EI) would likely lead to thermal decomposition before ionization. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable for zwitterionic compounds[11][12]. In ESI-MS, the compound would likely be detected as a protonated or deprotonated species, or as an adduct with a salt.

Derivatization for GC-MS Analysis

An alternative approach is to derivatize the hydrazine moiety to form a more volatile compound suitable for Gas Chromatography-Mass Spectrometry (GC-MS). For example, reaction with an aldehyde or ketone forms a hydrazone. This is a common method for the analysis of hydrazine and its derivatives[1][13][14][15][16][17].

Caption: Potential workflows for the mass spectrometric analysis of hydrazinium carboxylate.

Quantitative Data: Mass Spectral Data

No direct mass spectrum for underivatized hydrazinium carboxylate was found in the search results. The expected fragmentation patterns would depend on the ionization technique used. For a derivatized sample, the fragmentation would be characteristic of the specific derivative formed.

Conclusion

The spectroscopic analysis of this compound, more accurately described as hydrazinium carboxylate, reveals a zwitterionic structure. While IR and solid-state NMR data are available and provide key structural insights, further research is needed to obtain detailed Raman and mass spectra of this compound. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. The zwitterionic nature of hydrazinium carboxylate should be a primary consideration when selecting and optimizing analytical methods.

References

- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structural characterization of the elusive 1 : 1 adduct of hydrazine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Isolation and structural characterization of the elusive 1:1 adduct of hydrazine and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. The Raman spectrum of hydrazinium azide [N2H5]+[N3]– | The Infrared and Raman Discussion Group [irdg.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Capillary electrochromatography-mass spectrometry of zwitterionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the Zwitterionic Nature of Gas-Phase Peptides and Protein Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Theoretical Examination of Hydrazine Carbonate: A Structural Whitepaper

Abstract

Hydrazine carbonate, a compound of interest in various chemical syntheses, is not a discrete covalent molecule but an ionic salt. Its structural properties are therefore defined by the geometries of its constituent ions—the hydrazinium cation (N₂H₅⁺) and the carbonate anion (CO₃²⁻)—and the complex network of hydrogen bonds that governs their crystal lattice arrangement. This technical guide provides an in-depth analysis of the theoretical studies pertinent to the structure of this compound, synthesized from computational data on its ionic components and related hydrazinium salts. We detail the optimized geometries, vibrational frequencies, and the computational methodologies employed for their determination.

Introduction: The Ionic Nature of this compound

Theoretical and experimental evidence indicates that this compound exists as a salt, comprising protonated hydrazine (hydrazinium, N₂H₅⁺) and the carbonate anion (CO₃²⁻). The transfer of a proton from carbonic acid to the basic hydrazine molecule is energetically favorable. Consequently, a comprehensive theoretical understanding of this compound necessitates an analysis of its individual ionic components and their intermolecular interactions, rather than the study of a hypothetical covalently bonded N₂H₄CO₃ molecule. The primary force governing the solid-state structure is the strong hydrogen bonding between the N-H groups of the hydrazinium cation (donor) and the oxygen atoms of the carbonate anion (acceptor).

Computational Methodology

The data presented herein are derived from methodologies commonly employed in the computational analysis of ionic and hydrogen-bonded systems. These protocols provide a robust framework for obtaining accurate structural and vibrational properties.

Experimental Protocols:

-

Geometry Optimization: The equilibrium geometries of the isolated hydrazinium (N₂H₅⁺) and carbonate (CO₃²⁻) ions, as well as their hydrogen-bonded complexes, are typically optimized using Density Functional Theory (DFT). A widely used and reliable functional for such systems is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3]

-

Basis Set Selection: To ensure a sufficiently detailed description of the electron distribution, especially for anions and hydrogen-bonding interactions, Pople-style basis sets with polarization and diffuse functions are standard. The 6-311+G(d,p) or 6-311G(d,p) basis sets are common choices, providing a good balance between computational cost and accuracy.[1][2][4][5]

-

Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides theoretical infrared (IR) and Raman spectra. These calculated frequencies are invaluable for interpreting experimental spectroscopic data.

-

Software: These ab initio calculations are typically carried out using established quantum chemistry software packages like Gaussian, Spartan, or CRYSTAL.[3][4]

The logical workflow for a comprehensive theoretical study of an ionic compound like this compound is depicted below.

Theoretical Structure of Constituent Ions

The Hydrazinium Cation (N₂H₅⁺)

The hydrazinium ion is the result of the protonation of one of hydrazine's nitrogen atoms. This gives the cation a structure analogous to ethane but with one -NH₂ group and one -NH₃⁺ group connected by an N-N single bond. Computational studies on various hydrazinium salts have provided consistent data on its geometry. The N-N bond length is a key parameter, with experimental values from X-ray crystallography of related salts falling around 1.45 Å.[6] Theoretical calculations support this, showing a slight shortening compared to neutral hydrazine due to the electrostatic effects of protonation.

Table 1: Calculated Structural Parameters for Hydrazinium Cation (N₂H₅⁺) Calculated at the B3LYP/6-311G(d,p) level of theory, representing typical values from literature.

| Parameter | Description | Calculated Value |

| r(N-N) | N-N bond length | ~ 1.44 - 1.46 Å |

| r(N-H) | N-H bond length (-NH₂) | ~ 1.02 Å |

| r(N-H) | N-H bond length (-NH₃⁺) | ~ 1.03 Å |

| ∠(H-N-H) | Bond angle in -NH₂ group | ~ 106° |

| ∠(H-N-H) | Bond angle in -NH₃⁺ group | ~ 108° |

| ∠(H-N-N) | Bond angle involving -NH₂ | ~ 110° |

| ∠(H-N-N) | Bond angle involving -NH₃⁺ | ~ 111° |

The Carbonate Anion (CO₃²⁻)

The carbonate ion is a well-characterized polyatomic anion. Due to resonance, its structure is not represented by a single Lewis structure with distinct single and double bonds. Instead, it possesses D₃h symmetry, resulting in a perfectly trigonal planar geometry. All three C-O bonds are identical in length, and all O-C-O bond angles are exactly 120°.[7][8] The bond length is intermediate between a true C-O single bond and a C=O double bond.

Table 2: Calculated Structural Parameters for Carbonate Anion (CO₃²⁻) Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Description | Calculated Value |

| r(C-O) | C-O bond length | ~ 1.29 - 1.30 Å |

| ∠(O-C-O) | O-C-O bond angle | 120.0° |

Vibrational Analysis

Theoretical vibrational frequency calculations are critical for confirming structures and interpreting experimental spectra. The characteristic vibrational modes for both the hydrazinium and carbonate ions are well-established.

Hydrazinium Cation Vibrational Modes

The most characteristic vibration of the hydrazinium cation is the N-N stretch. In experimental IR and Raman spectra of various hydrazinium salts, this mode is consistently identified in the 960-990 cm⁻¹ range.[1][2][9] Other significant modes include the various N-H stretching, scissoring, and twisting vibrations.

Carbonate Anion Vibrational Modes

The planar D₃h symmetry of the carbonate ion gives rise to four fundamental vibrational modes. Their theoretical and experimental values are well-documented.

Table 3: Calculated Fundamental Vibrational Frequencies for Carbonate Anion (CO₃²⁻) Values are representative of DFT calculations and may vary slightly with the cationic environment.

| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) |

| ν₁ | A₁' | Symmetric C-O Stretch (Raman active) | ~1060 - 1100 |

| ν₂ | A₂" | Out-of-Plane Bend (IR active) | ~850 - 880 |

| ν₃ | E' | Asymmetric C-O Stretch (IR & Raman active) | ~1410 - 1450 |

| ν₄ | E' | In-Plane O-C-O Bend (IR & Raman active) | ~680 - 720 |

Intermolecular Interactions: The Hydrogen Bonding Network

The defining structural feature of solid this compound is the extensive network of hydrogen bonds. The hydrazinium cation, with five hydrogen atoms attached to electronegative nitrogen atoms, is an excellent hydrogen bond donor. The carbonate anion, with a -2 charge distributed across three oxygen atoms, is a strong hydrogen bond acceptor.

Each oxygen atom of the carbonate anion can accept multiple hydrogen bonds from the -NH₂ and -NH₃⁺ groups of surrounding hydrazinium ions. This creates a robust, three-dimensional crystalline lattice. The strength and directionality of these N-H···O interactions dictate the precise packing of the ions, the conformation (staggered or eclipsed) of the N₂H₅⁺ cation, and the overall stability of the solid.[6][10]

Conclusion

The structure of this compound is best understood through a theoretical analysis of its ionic constituents. DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, provide reliable geometries and vibrational spectra for the hydrazinium (N₂H₅⁺) and carbonate (CO₃²⁻) ions. The hydrazinium cation adopts a staggered or eclipsed conformation with an N-N bond length of approximately 1.45 Å, while the carbonate anion maintains a rigid trigonal planar geometry with D₃h symmetry. The dominant structural feature is the extensive N-H···O hydrogen bonding network that links these ions into a stable crystalline solid. This guide provides the fundamental theoretical data and methodological framework necessary for researchers investigating the properties and applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. quora.com [quora.com]

- 3. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. The correct order of bond length for CO, CO2, CO3 2-(carbonate) is: w - askIITians [askiitians.com]

- 7. Carbonate Ion Formula - GeeksforGeeks [geeksforgeeks.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical and Chemical Properties of Carbohydrazide (Hydrazine Carbonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide (CAS No: 497-18-7), often referred to by the common name hydrazine carbonate, is a white, crystalline solid. It is a derivative of hydrazine and can be considered the simplest semicarbazide.[1][2] While the term "this compound" might imply a simple salt of hydrazine and carbonic acid, in common industrial and scientific literature, it almost exclusively refers to carbohydrazide, with the chemical formula CO(N₂H₃)₂.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of carbohydrazide, detailed experimental protocols for its synthesis and analysis, and insights into the biological activities of related hydrazine-containing compounds relevant to drug discovery.

Carbohydrazide is valued for its strong reducing properties, making it a safer alternative to hydrazine in various applications, including as an oxygen scavenger in boiler water treatment to prevent corrosion.[5][6] In the realm of organic synthesis, it serves as a versatile building block for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals, herbicides, and dyes.[7][8]

Physical and Chemical Properties

Carbohydrazide is a stable compound under standard conditions but can decompose upon heating and may explode.[1][2] It is very soluble in water and largely insoluble in most organic solvents like ethanol, ether, and benzene.[7][9]

Quantitative Data Summary

The key physical and chemical properties of carbohydrazide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 497-18-7 | [1][2] |

| Molecular Formula | CH₆N₄O | [1][2] |

| Molecular Weight | 90.09 g/mol | [7] |

| Appearance | White crystalline powder or pellets | [1][2] |

| Melting Point | 153-154 °C (decomposes) | [5][7] |

| Density | 1.341 g/cm³ | [7] |

| Water Solubility | Very soluble | [7][9] |

| Organic Solvent Solubility | Largely insoluble in ethanol, ether, benzene | [7][9] |

| pKa (Predicted) | 11.81 ± 0.20 | [1][10] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The FTIR spectrum of carbohydrazide is characterized by absorptions corresponding to its key functional groups. The N-H stretching of the primary amine groups typically appears as strong bands in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching of the urea-like structure gives a strong, sharp peak around 1650 cm⁻¹. The C-N stretching is observed in the 1029-1200 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of peaks unique to the molecule's overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its symmetry, the ¹H NMR spectrum of carbohydrazide is relatively simple. The protons of the -NH₂ and -NH- groups would be expected to appear as broad signals in a deuterated solvent like DMSO-d₆. The chemical shifts are highly dependent on the solvent and concentration. In the ¹³C NMR spectrum, a single resonance is expected for the carbonyl carbon (C=O), typically appearing in the downfield region characteristic of urea-like carbons.

Experimental Protocols

Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

This protocol describes a common laboratory-scale synthesis of carbohydrazide.

Workflow Diagram: Synthesis of Carbohydrazide

References

- 1. Carbohydrazide [chembk.com]

- 2. Carbohydrazide | 497-18-7 [chemicalbook.com]

- 3. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]

- 4. sketchviz.com [sketchviz.com]

- 5. Carbohydrazide | Vizag Chemicals [vizagchemical.com]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. atamankimya.com [atamankimya.com]

- 8. CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya [atamanchemicals.com]

- 9. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

Unveiling Hydrazine Carbonate: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine carbonate, more systematically known as hydrazinium carbonate, is a salt formed from the reaction of hydrazine with carbonic acid. While hydrazine itself was first synthesized by Theodor Curtius in 1887, the specific details of the initial discovery and characterization of its carbonate salt are not as prominently documented in singular, seminal publications. Instead, its preparation and properties were likely established in the course of broader investigations into the salts of hydrazine in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the foundational chemistry of this compound, including its synthesis, key characteristics, and the experimental protocols used in its early analysis.

Discovery and Historical Context

The discovery of hydrazine (N₂H₄) by German chemist Theodor Curtius in 1887 marked a significant advancement in nitrogen chemistry.[1] Curtius's initial work focused on the synthesis of hydrazine sulfate from organic diazides.[1] Following the isolation of hydrazine, a logical progression for chemists of that era was to investigate its basic properties and the formation of salts with various acids, including the readily available carbonic acid (from carbon dioxide in aqueous solution).

While a specific "discovery" paper for this compound is not readily identifiable, its preparation follows fundamental acid-base chemistry. The early characterizations would have been crucial for understanding the stoichiometry and stability of this new class of compounds.

Synthesis and Chemical Properties

The synthesis of this compound is a straightforward acid-base reaction. The experimental protocol for its initial preparation can be reconstructed based on the chemical principles of the time.

Experimental Protocol: Synthesis of Hydrazinium Carbonate

Objective: To synthesize hydrazinium carbonate from hydrazine hydrate and carbon dioxide.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Carbon dioxide (gas)

-

Distilled water

-

Ethanol (for washing)

-

Ether (for drying)

Procedure:

-

A solution of hydrazine hydrate is prepared in distilled water in a reaction vessel.

-

A stream of carbon dioxide gas is bubbled through the hydrazine hydrate solution. The reaction is exothermic.

-

The introduction of carbon dioxide is continued until the solution is saturated, leading to the precipitation of white crystals of hydrazinium carbonate.

-

The precipitated crystals are collected by filtration.

-

The crystals are washed with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

-

The washed crystals are then dried, typically using a desiccator over a suitable drying agent, or by washing with ether.

Reaction Pathway:

The reaction proceeds through the protonation of one of the nitrogen atoms of the hydrazine molecule by carbonic acid, which is formed in situ from the dissolution of carbon dioxide in water.

Caption: Synthesis pathway of hydrazinium carbonate.

Initial Characterization

The initial characterization of a newly synthesized compound in the late 19th and early 20th centuries would have relied on a combination of qualitative and quantitative analytical methods.

Elemental Analysis

A fundamental technique for characterizing a new compound was elemental analysis, which determines the mass percentages of the constituent elements. This data was used to establish the empirical formula of the compound.

| Element | Theoretical Percentage (for (N₂H₅)₂CO₃) |

| Carbon (C) | 9.67% |

| Hydrogen (H) | 8.12% |

| Nitrogen (N) | 45.14% |

| Oxygen (O) | 37.07% |

Physical Properties

Basic physical properties would have been determined to provide a preliminary identification of the substance.

| Property | Observation |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, sparingly soluble in ethanol |

| Odor | Faint ammonia-like odor |

Chemical Reactivity

Early studies would have investigated the reactivity of this compound, particularly its behavior with acids and its thermal stability.

Reaction with Strong Acids: The addition of a strong acid, such as hydrochloric acid (HCl), to a solution of hydrazinium carbonate would result in the liberation of carbon dioxide gas, confirming the presence of the carbonate anion.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Dihydrazinium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hydrazine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and structural properties. Dihydrazinium carbonate, formed from the reaction of the diprotic base hydrazine with the weak dibasic carbonic acid, is an ionic salt composed of two hydrazinium cations and one carbonate anion. The geometry and bonding of this compound are dictated by a combination of strong intramolecular covalent bonds, electrostatic ionic forces, and a network of intermolecular hydrogen bonds. Understanding these features is crucial for predicting its physicochemical properties, stability, and potential applications.

Molecular Geometry

The overall molecular geometry of dihydrazinium carbonate in the solid state is a crystal lattice comprised of hydrazinium (N₂H₅⁺) cations and carbonate (CO₃²⁻) anions.

Hydrazinium Cation (N₂H₅⁺)

The hydrazinium cation is formed by the protonation of one of the nitrogen atoms of a hydrazine molecule. Each nitrogen atom in the N₂H₅⁺ ion is sp³ hybridized, leading to a trigonal pyramidal geometry around each nitrogen. The overall shape of the cation can be visualized as two linked trigonal pyramids.

Carbonate Anion (CO₃²⁻)

The carbonate anion features a central carbon atom bonded to three oxygen atoms. The carbon atom is sp² hybridized, resulting in a trigonal planar geometry with O-C-O bond angles of approximately 120°. Due to resonance, the negative charge is delocalized across the three oxygen atoms, and all three C-O bonds are equivalent in length and strength, intermediate between a single and a double bond.

Bonding

The bonding in dihydrazinium carbonate is multifaceted, involving covalent, ionic, and hydrogen bonds.

Covalent Bonding

Within the Hydrazinium Cation:

-

N-N Single Bond: A sigma (σ) bond formed from the overlap of sp³ hybrid orbitals of the two nitrogen atoms.

-

N-H Single Bonds: Sigma (σ) bonds resulting from the overlap of sp³ hybrid orbitals of the nitrogen atoms and the 1s orbitals of the hydrogen atoms.

Within the Carbonate Anion:

-

C-O Bonds: A combination of a sigma (σ) bond framework from the overlap of sp² hybrid orbitals of the carbon and oxygen atoms, and a delocalized pi (π) system extending over the entire ion.

Ionic Bonding

Strong electrostatic forces of attraction exist between the positively charged hydrazinium cations (N₂H₅⁺) and the negatively charged carbonate anions (CO₃²⁻), holding the crystal lattice together.

Hydrogen Bonding

A significant feature of the dihydrazinium carbonate crystal structure is the extensive network of hydrogen bonds. The -NH₂ and -NH₃⁺ groups of the hydrazinium cations act as hydrogen bond donors, while the oxygen atoms of the carbonate anion serve as hydrogen bond acceptors. This results in a complex, three-dimensional network of N-H···O hydrogen bonds, which plays a crucial role in stabilizing the crystal structure.

Quantitative Data

While specific experimental data for dihydrazinium carbonate is not available, the following tables summarize typical bond lengths and angles for the constituent ions, based on data from analogous hydrazinium salts and general chemical principles.

Table 1: Typical Bond Lengths in Hydrazinium and Carbonate Ions

| Bond | Typical Length (Å) |

| N-N (in N₂H₅⁺) | 1.44 - 1.46 |

| N-H (in N₂H₅⁺) | 0.90 - 1.00 |

| C-O (in CO₃²⁻) | ~1.29 |

Table 2: Typical Bond Angles in Hydrazinium and Carbonate Ions

| Angle | Typical Value (°) |

| H-N-H (in N₂H₅⁺) | 106 - 112 |

| N-N-H (in N₂H₅⁺) | 106 - 112 |

| O-C-O (in CO₃²⁻) | ~120 |

Experimental Protocols

The definitive determination of the molecular geometry and bonding parameters of dihydrazinium carbonate requires single-crystal X-ray diffraction.

Synthesis and Crystallization

-

Synthesis: Dihydrazinium carbonate can be synthesized by the reaction of hydrazine hydrate with a source of carbonic acid, such as by bubbling carbon dioxide through an aqueous solution of hydrazine hydrate or by direct reaction with carbonic acid. The stoichiometry should be carefully controlled to favor the formation of the dihydrazinium salt.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of dihydrazinium carbonate at a constant temperature.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of dihydrazinium carbonate is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[1][2]

Visualizations

Intramolecular Bonding

Caption: Covalent bonding within the hydrazinium and carbonate ions.

Intermolecular Interactions in the Crystal Lattice

Caption: Ionic and hydrogen bonding interactions in the crystal lattice.

Conclusion

The molecular geometry and bonding of dihydrazinium carbonate are characterized by well-defined ionic constituents with internal covalent structures. The hydrazinium cation adopts a geometry derived from sp³ hybridized nitrogen atoms, while the carbonate anion is trigonal planar due to sp² hybridization and resonance. The solid-state structure is a stable crystal lattice maintained by strong ionic forces and an extensive network of N-H···O hydrogen bonds. Further experimental investigation, particularly through single-crystal X-ray diffraction, is necessary to precisely determine the crystallographic parameters and fully elucidate the three-dimensional arrangement of ions and the specifics of the hydrogen bonding network.

References

A Methodological Guide to Quantum Mechanical Calculations of Hydrazine Carbonate

Abstract

Hydrazine carbonate, an ionic compound formed from the basic hydrazine and acidic carbonic acid, presents an interesting subject for theoretical investigation due to the diverse reactivity of its constituent ions. Quantum mechanical calculations offer a powerful tool to elucidate its structural, vibrational, and electronic properties at the atomic level. This technical guide provides a comprehensive methodological workflow for performing such calculations, tailored for researchers and professionals in the chemical and pharmaceutical sciences. In the absence of extensive published data on this compound, this document serves as a practical "how-to" guide, detailing the theoretical background, computational steps, and data analysis techniques. The methodologies are based on established computational practices for related species, such as hydrazine derivatives and carbonate-containing minerals.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction.[1] For a system like this compound, a common and reliable approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, which incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic properties for a wide range of molecules.[1][2]

This is typically paired with a Pople-style basis set, like 6-31G(d,p), which provides a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[1] For anions like carbonate, the inclusion of diffuse functions (e.g., in a 6-31+G(d,p) or 6-311++G(d,p) basis set) is often recommended to accurately model the loosely bound electrons.[3][4]

Computational Workflow

The quantum mechanical investigation of this compound can be structured into a systematic workflow, from initial structure definition to the analysis of computed properties. This process is iterative and ensures that the results are reliable and physically meaningful.

Step 1: Defining the Initial Molecular Structure

Hydrazine (N₂H₄) is a base, and carbonic acid (H₂CO₃) is a weak acid. In aqueous solution, an acid-base reaction is expected. Therefore, this compound is best represented as an ionic salt. The initial structure should be built considering the protonation of hydrazine to form the hydrazinium cation ([N₂H₅]⁺) and the deprotonation of carbonic acid to form either the bicarbonate ([HCO₃]⁻) or carbonate ([CO₃]²⁻) anion.[5] The most stable arrangement of these ions in a unit cell or as an ion pair would be the starting point for calculations.

Step 2: Geometry Optimization

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.[1] Starting with the initial ionic structure, the calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is found.

Step 3: Vibrational Frequency Analysis

Once a stable geometry is found, a vibrational frequency calculation is performed. This analysis serves two primary purposes:

-

Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum.[1]

-

Prediction of Spectra: The calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic values.[2][6]

Data Presentation

The results of the quantum mechanical calculations should be organized into clear, structured tables to facilitate analysis and comparison. Below are examples of how quantitative data for the hydrazinium cation and carbonate anion would be presented.

Table 1: Optimized Geometric Parameters

| Parameter | Molecule | Atom IDs | Calculated Value (B3LYP/6-31+G(d,p)) |

| Bond Length | Hydrazinium | N1-N2 | 1.43 Å |

| Hydrazinium | N1-H1 | 1.03 Å | |

| Carbonate | C1-O1 | 1.29 Å | |

| Bond Angle | Hydrazinium | H1-N1-N2 | 110.5° |

| Carbonate | O1-C1-O2 | 120.0° | |

| Dihedral Angle | Hydrazinium | H1-N1-N2-H3 | 65.0° (gauche) |

Note: Values are illustrative and based on typical calculations for these ions.

Table 2: Calculated Vibrational Frequencies

| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| ν₁ | A' | 1075 | 1040 | 5.2 |

| ν₂ | A₂" | 880 | 851 | 150.1 |

| ν₃ | E' | 1450 | 1402 | 350.4 |

| ν₄ | E' | 700 | 677 | 85.6 |

Note: Illustrative values for the carbonate anion. A scaling factor of 0.9679 is used as an example.[2]

Detailed Computational Protocol

This section provides a detailed methodology for performing the quantum mechanical calculations on this compound using a program like Gaussian.[1]

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Initial Structure Generation:

-

Construct the hydrazinium cation ([N₂H₅]⁺) and the carbonate anion ([CO₃]²⁻) using a molecular builder.

-

Position the ions in a physically reasonable orientation to represent the salt, ensuring charge neutrality.

-

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31+G(d,p). The inclusion of diffuse functions (+) is crucial for the carbonate anion.

-

Keywords (Gaussian): #p B3LYP/6-31+G(d,p) Opt. The p keyword requests additional print output. The Opt keyword initiates the geometry optimization.

-

-

Frequency Calculation:

-

Use the optimized geometry from the previous step as the input.

-

Keywords (Gaussian): #p B3LYP/6-31+G(d,p) Freq. The Freq keyword initiates the frequency calculation. This should be performed on the successfully optimized structure.

-

-

Analysis of Electronic Properties:

-

Analyze the output file to extract Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular orbital shapes, and Mulliken population analysis for charge distribution.

-

Keywords (Gaussian): The Pop=Full keyword can be added to the calculation route section to obtain detailed population analysis.

-

Visualization of Inter-ionic Interactions

The interaction between the hydrazinium cation and the carbonate anion is primarily electrostatic, involving hydrogen bonding between the hydrogen atoms of the -NH₃⁺ group and the oxygen atoms of the carbonate. This interaction is key to the stability of the crystal lattice.

Conclusion

While direct experimental and computational data for this compound are scarce, a robust and reliable quantum mechanical investigation can be performed by following the methodological workflow outlined in this guide. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can perform geometry optimizations and frequency calculations to predict the structural, vibrational, and electronic properties of this ionic compound. The insights gained from such calculations are invaluable for understanding its chemical behavior and potential applications in materials science and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. comporgchem.com [comporgchem.com]

- 5. Hydrazinium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Hydrazine Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of hydrazine carbonate, a compound of interest in various chemical and pharmaceutical applications. A comprehensive review of publicly available scientific literature reveals a significant lack of experimentally determined or computationally derived thermodynamic data for this specific compound. This guide summarizes the existing information, clarifies the ambiguities surrounding the chemical identity of this compound, and provides a framework for its thermodynamic characterization based on established methodologies for analogous energetic materials. By presenting data for structurally related hydrazinium salts and detailing relevant experimental protocols, this document serves as a foundational resource for researchers initiating work with this compound.

Introduction: The Challenge of Characterizing this compound

This compound is a salt formed from the reaction of hydrazine (N₂H₄), a powerful reducing agent and propellant, with carbonic acid (H₂CO₃). Its potential applications span from being a precursor in organic synthesis to a component in energetic formulations. However, a thorough understanding of its thermodynamic properties is crucial for safe handling, process optimization, and predicting its reactivity and stability.

A significant challenge in the study of this compound is the ambiguity in its reported chemical structure and the scarcity of reliable thermodynamic data. Several chemical formulas and CAS numbers are attributed to "this compound" in commercial and chemical databases, leading to potential confusion. The most precise representation from a chemical database perspective is a salt with the formula [H₂NNH₃]⁺[HCO₃]⁻ or (H₂NNH₃)₂CO₃, though it is often supplied as an aqueous solution. This guide will proceed with the understanding that this compound is a salt of the hydrazinium cation and the carbonate or bicarbonate anion, while acknowledging the existing ambiguities.

Given the absence of direct thermodynamic data for this compound, this guide provides a comparative analysis with other well-characterized hydrazinium salts. This approach allows for an estimation of its energetic properties and provides a rationale for the experimental methodologies required for its full characterization.

Thermodynamic Data of Analogous Hydrazinium Salts

Due to the lack of specific data for this compound, the following table summarizes the known thermodynamic properties of other simple hydrazinium salts. This data provides a valuable reference point for estimating the expected thermodynamic behavior of this compound. The properties of these salts are influenced by the nature of the anion, and a similar trend would be anticipated for the carbonate salt.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Heat of Combustion (ΔHc°) (MJ/kg) |

| Hydrazine | N₂H₄ | 32.05 | +50.63 (liquid) | 121.52 (liquid) | +149.43 (liquid) | -19.41 |

| Hydrazinium Nitrate | N₂H₅NO₃ | 95.06 | Not Available | Not Available | Not Available | ~3.83 |

| Unsymmetrical Dimethylhydrazine | (CH₃)₂NNH₂ | 60.10 | +48.3 | Not Available | Not Available | - |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a potentially energetic and unstable compound like this compound requires specialized experimental techniques. The following protocols are standard methodologies for characterizing such materials.

Synthesis and Sample Preparation

Objective: To synthesize and purify this compound for subsequent thermodynamic analysis.

Methodology:

-

Reaction Setup: A cooled, stirred glass reactor is charged with a stoichiometric amount of a suitable carbonate source, such as a solution of ammonium carbonate or by bubbling CO₂ through an aqueous solution of hydrazine.

-

Reactant Addition: A solution of hydrazine hydrate is added dropwise to the carbonate source under controlled temperature conditions (typically below 10 °C) to manage the exothermic reaction.

-

Crystallization: The resulting solution is concentrated under reduced pressure, and the this compound is crystallized by cooling.

-

Purification: The crystals are filtered, washed with a cold, non-reactive solvent (e.g., ethanol or ether), and dried under vacuum at a low temperature to prevent decomposition.

-

Characterization: The purity and identity of the synthesized salt are confirmed using techniques such as elemental analysis, X-ray diffraction (XRD), and Fourier-transform infrared (FTIR) spectroscopy.

Enthalpy of Formation Determination via Bomb Calorimetry

Objective: To measure the standard enthalpy of combustion (ΔHc°) from which the standard enthalpy of formation (ΔHf°) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the purified this compound is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."[1]

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically 20-30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the residual air.[2]

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity and Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of this compound as a function of temperature and to identify any phase transitions (e.g., melting, decomposition).

Methodology:

-

Sample Encapsulation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated pan. The choice of pan material is critical to prevent reaction with the sample.[3]

-

DSC Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The instrument heats both pans at a controlled rate (e.g., 5-20 °C/min).

-

Heat Flow Monitoring: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the DSC curve.

-

Phase Transitions: Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks on the DSC thermogram.[4] The temperature and enthalpy of these transitions can be determined by integrating the peak areas.

-

Thermal Stability: The onset temperature of decomposition provides an indication of the thermal stability of the compound.

-

Adiabatic Calorimetry for Runaway Reaction Analysis

Objective: To assess the thermal stability and potential for runaway reactions under adiabatic conditions, which simulate a worst-case scenario in a large-scale process.[5][6]

Methodology:

-

Sample Containment: A larger sample of this compound (several grams) is placed in a robust, well-insulated reaction vessel.

-

Adiabatic Environment: The sample vessel is placed within a heated enclosure that is controlled to maintain the same temperature as the sample, thus preventing heat loss to the surroundings.[7]

-

Heat-Wait-Search Mode: The instrument heats the sample in small increments, then waits to detect any self-heating. If self-heating is detected, the instrument switches to an adiabatic tracking mode.

-

Data Acquisition: The temperature and pressure inside the reaction vessel are continuously monitored as a function of time.

-

Data Analysis: The data provides information on the onset temperature of self-accelerating decomposition, the rates of temperature and pressure rise, and the total adiabatic temperature rise. This information is critical for process safety assessments.